molecular formula C7H4F3N3 B13150307 4-Amino-3-(trifluoromethyl)picolinonitrile

4-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13150307
M. Wt: 187.12 g/mol
InChI Key: CIYLYFTZMOMXFC-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H4F3N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto the picolinonitrile scaffold. One common method involves the reaction of 3-(trifluoromethyl)picolinonitrile with an appropriate amine source under controlled conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)picolinonitrile
  • 4-Amino-2-(trifluoromethyl)picolinonitrile
  • 5-Amino-3-(trifluoromethyl)picolinonitrile

Uniqueness

4-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(12)1-2-13-5(6)3-11/h1-2H,(H2,12,13)

InChI Key

CIYLYFTZMOMXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)C#N

Origin of Product

United States

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